Hexafluoropropene Trimer

Fluoropolymer synthesis Radical polymerization Inert reaction media

Hexafluoropropene trimer (CAS 6792-31-0; C9F18; MW 450.07) is an unsaturated perfluorocarbon liquid. Produced via catalytic oligomerization of hexafluoropropene (HFP) using alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents , it exists as a mixture of branched perfluoroalkene isomers with the major component being perfluoro-3-isopropyl-2-methylpent-2-ene.

Molecular Formula C9F18
Molecular Weight 450.07 g/mol
CAS No. 6792-31-0
Cat. No. B3042776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoropropene Trimer
CAS6792-31-0
Molecular FormulaC9F18
Molecular Weight450.07 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F
InChIInChI=1S/3C3F6/c3*4-1(2(5)6)3(7,8)9
InChIKeyVJRSWIKVCUMTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoropropene Trimer (CAS 6792-31-0): A Comparative Guide to Perfluoroolefin Selection for Research and Industrial Procurement


Hexafluoropropene trimer (CAS 6792-31-0; C9F18; MW 450.07) is an unsaturated perfluorocarbon liquid . Produced via catalytic oligomerization of hexafluoropropene (HFP) using alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents [1], it exists as a mixture of branched perfluoroalkene isomers with the major component being perfluoro-3-isopropyl-2-methylpent-2-ene [2]. It is commercially available as a clear, colorless liquid (boiling point: 110-115°C; density: 1.83 g/mL at 25°C) , and is employed as a key intermediate in fluoropolymer and specialty chemical synthesis, as well as in high-performance heat transfer fluid applications [1].

Why Hexafluoropropene Trimer (CAS 6792-31-0) Cannot Be Directly Substituted by In-Class Analogs


Generic substitution of hexafluoropropene oligomers is precluded by divergent reactivity profiles and physicochemical properties that scale non-linearly with molecular weight. The HFP dimer (C6F12; MW 300) functions as an effective radical trap in polymerization media [1], whereas the trimer (C9F18; MW 450) exhibits near-complete radical inertness—adding only atomic fluorine—making it uniquely suited as an inert reaction medium or dielectric fluid where the dimer would interfere with chain propagation [2]. Furthermore, the trimer's elevated boiling point (110-115°C) [3] relative to the dimer (49-61°C) [4] enables high-temperature applications inaccessible to the lighter homolog. Isomeric composition critically impacts performance: isomerically pure HFP trimer (≥85% structural isomer content) delivers substantially improved low-temperature viscosity and pour point characteristics compared to mixed-isomer commercial grades [5].

Quantitative Differentiation of Hexafluoropropene Trimer (CAS 6792-31-0): Head-to-Head Comparative Evidence


Radical Inertness in Polymerization Media: Trimer vs. Dimer and Monomer

In tetrafluoroethylene polymerization studies, hexafluoropropene trimer demonstrates near-complete radical inertness compared to both the HFP monomer and HFP dimer [1]. The trimer is incapable of adding any radical species except atomic fluorine, whereas the dimer and monomer act as effective radical traps that form stable, long-lived perfluoroalkyl radicals which terminate chain propagation and prevent homo- and copolymerization [1]. This functional divergence means the trimer can serve as an inert solvent or dielectric medium in radical processes where the dimer would actively interfere with reaction kinetics [2].

Fluoropolymer synthesis Radical polymerization Inert reaction media Chain transfer inhibition

Isomerically Pure HFP Trimer vs. Mixed-Isomer Commercial Grade in Heat Transfer Fluid Performance

A 3M patent (US20200002589A1) establishes that isomerically pure hexafluoropropylene trimer—defined as containing ≥85 wt% of the specific structural isomer—provides substantially improved low-temperature properties compared to commonly available mixtures of HFP trimer isomers and other highly fluorinated fluids [1]. The isomerically pure material demonstrates a pour point of –109°C (versus –100°C for mixed isomers) and lower kinematic viscosity (0.6 × 10⁻⁶ m²/s at 25°C vs. 1.0 × 10⁻⁶ m²/s for mixed isomers) [2]. Additionally, the pure isomer exhibits a dielectric constant of 2.04 (1 kHz) and global warming potential (GWP) of <150 [3][4].

Heat transfer fluids Immersion cooling Dielectric fluids Thermal management Data center cooling

Boiling Point and Volatility: Trimer vs. Dimer in High-Temperature Processing

Hexafluoropropene trimer (boiling point 110-115°C) [1] offers a substantially higher operating temperature window compared to HFP dimer isomers (boiling point 49°C for D-1 isomer; 53-61°C for D-2 isomer) [2]. This 60-66°C elevation in boiling point enables the trimer to be employed as a reaction solvent or heat transfer medium in processes where the dimer would volatilize, potentially causing pressure buildup or loss of medium. The trimer's density (1.83 g/mL at 25°C) also exceeds that of the dimer (1.587-1.622 g/mL) [2], reflecting higher perfluorocarbon content per unit volume.

Thermal stability Solvent selection High-temperature synthesis Volatility control

Foam Blowing Agent Compatibility: Trimer and Dimer as Co-Listed But Functionally Distinct Components

US Patent 5,539,008 (3M) discloses foamable compositions comprising normally liquid, unsaturated perfluorochemical blowing agents selected from hexafluoropropene dimers and hexafluoropropene trimers [1]. While both oligomers appear in the same claim language, their distinct physical properties dictate different application suitability: the trimer's higher boiling point (110-115°C) [2] and lower vapor pressure relative to the dimer (49-61°C) [3] make it more appropriate for foam formulations requiring slower, controlled expansion profiles or where exothermic polymerization conditions would prematurely volatilize the lighter dimer.

Polymeric foams Blowing agents Polyurethane Fluorochemical additives

Nucleophilic Reactivity with Amines: Trimer vs. Oligomer Class Behavior

Hexafluoropropene trimers (HFPT) undergo indirect fluorine substitution with primary amines to yield enamines and enimines—a reactivity pattern distinct from that of simpler perfluoroolefins [1]. The reaction with secondary amines proceeds with high synthetic utility: bulky diethylamine yields the substituted product Et₂NCF=C(CF₃)CF(C₂F₅)CF(CF₃)₂ in 85% isolated yield, while pyrrolidine undergoes intramolecular cyclization to polyfluoroalkyl-substituted pyrrolidine derivatives in 83% yield [2]. Unlike HFP monomer or dimer, the trimer's sterically congested perfluoroalkene structure prevents direct nucleophilic addition, necessitating an indirect substitution pathway that produces structurally complex fluorinated heterocyclic precursors .

Fluorinated building blocks Enamine synthesis Fluorine substitution Heterocycle precursors

Hexafluoropropene Trimer (CAS 6792-31-0): Evidence-Backed Application Scenarios


Dielectric Heat Transfer Fluid for Immersion Cooling of Data Center Electronics

Isomerically pure hexafluoropropene trimer (≥85% specific isomer content) is optimal for single-phase immersion cooling applications in data centers and high-performance computing environments [10]. Its low kinematic viscosity (0.6 × 10⁻⁶ m²/s at 25°C) and exceptionally low pour point (–109°C) [11] ensure efficient fluid circulation and cold-start capability, while the dielectric constant of 2.04 (1 kHz) [11] and dielectric strength of 52 kV (0.1″ gap) [12] maintain electrical isolation of submerged components. The GWP value of <150 [13] (with vendor specifications reporting 120 [5]) provides a regulatory-compliant alternative to traditional high-GWP perfluorocarbons (PFPEs and PFCs). This specific isomerically pure grade should be procured over mixed-isomer commercial grades for applications requiring optimal low-temperature flow properties and consistent dielectric performance.

Inert Reaction Medium for Tetrafluoroethylene and Fluoroolefin Polymerization

Hexafluoropropene trimer is the preferred inert solvent for radical polymerization of tetrafluoroethylene and related fluoroolefins where preservation of chain propagation is critical [10]. Unlike HFP monomer or dimer—both of which act as effective radical traps that terminate growing polymer chains—the trimer is incapable of adding any radical species other than atomic fluorine and thus functions as a practically inert medium [10]. Researchers conducting TFE homo- or copolymerization in perfluorinated media should select the trimer over the dimer to avoid inadvertent chain termination and molecular weight reduction. The trimer's high boiling point (110-115°C) [6] further enables elevated-temperature polymerization conditions not accessible with the more volatile dimer.

Synthesis of Fluorinated Enamines and Heterocyclic Precursors via Amine Reactions

Hexafluoropropene trimer enables the high-yield synthesis of fluorinated enamines, enimines, and N-heterocyclic compounds through its unique indirect fluorine substitution mechanism with primary and secondary amines [10][11]. Reactions with diethylamine proceed in 85% isolated yield to afford Et₂NCF=C(CF₃)CF(C₂F₅)CF(CF₃)₂, while pyrrolidine undergoes intramolecular cyclization in 83% yield to polyfluoroalkyl-substituted pyrrolidine derivatives [11]. This reactivity pattern—distinct from direct nucleophilic addition observed with smaller HFP oligomers—provides synthetic chemists with access to highly fluorinated building blocks that serve as precursors to fluorinated heterocycles for pharmaceutical and agrochemical lead optimization [10].

Controlled-Volatility Blowing Agent for Polymeric Foam Formulations

Hexafluoropropene trimer functions as a normally liquid, unsaturated perfluorochemical blowing agent in polyurethane and other polymeric foam compositions at loadings up to 30 wt% [10]. The trimer's elevated boiling point (110-115°C) [11] and moderate vapor pressure (1.9 kPa) [12] provide more predictable, controlled expansion profiles compared to the highly volatile HFP dimer (bp 49-61°C), which may prematurely volatilize during exothermic polymerization [13]. Formulators should consider the trimer for applications requiring slower foam rise kinetics or where reduced blowing agent loss during processing is advantageous. The trimer's perfluorinated structure ensures compatibility with fluoropolymer matrices and contributes zero ozone depletion potential (ODP = 0) [5].

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